2-Oxopiperazine-3,3,5,5,6,6-d6
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Overview
Description
2-Oxopiperazine-3,3,5,5,6,6-d6 is a deuterated derivative of 2-oxopiperazine, a compound that belongs to the piperazine family. The deuterium atoms replace the hydrogen atoms at positions 3, 5, and 6, making it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopiperazine-3,3,5,5,6,6-d6 typically involves the deuteration of 2-oxopiperazine. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure a high degree of deuteration. The product is then purified using techniques such as distillation or crystallization to achieve the desired chemical purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxopiperazine-3,3,5,5,6,6-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated piperazine derivatives.
Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Deuterated oxides.
Reduction: Deuterated piperazine derivatives.
Substitution: Various deuterated compounds with different functional groups.
Scientific Research Applications
2-Oxopiperazine-3,3,5,5,6,6-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxopiperazine-3,3,5,5,6,6-d6 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms provide a unique signature in NMR spectroscopy, allowing researchers to study molecular interactions and dynamics in detail. The compound’s effects are primarily observed in its ability to alter the physical and chemical properties of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-Oxopiperazine: The non-deuterated form of the compound.
2-Hydroxypyrazine: A structurally similar compound with a hydroxyl group.
2-Methoxy-4-Thiazolecarboxylic Acid: Another compound with similar functional groups.
Uniqueness
2-Oxopiperazine-3,3,5,5,6,6-d6 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other isotopic studies. The presence of deuterium atoms enhances the compound’s stability and provides distinct spectroscopic signatures, making it a preferred choice for detailed molecular analysis .
Properties
IUPAC Name |
3,3,5,5,6,6-hexadeuteriopiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7)/i1D2,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWELDVXSEVIIGI-NMFSSPJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(C(N1)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.